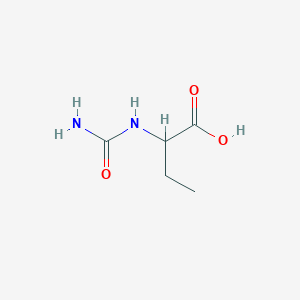

2-(carbamoylamino)butanoic Acid

Overview

Description

2-(carbamoylamino)butanoic Acid, also known as N-Carbamyl-DL-alpha-amino-n-butyric acid or 2-Ureidobutanoic acid, is a compound with the molecular formula C5H10N2O3 . It has a molecular weight of 146.14 g/mol .

Molecular Structure Analysis

The InChI code for 2-(carbamoylamino)butanoic Acid is1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) . The compound has a topological polar surface area of 92.4 Ų and a complexity of 146 . Physical And Chemical Properties Analysis

2-(carbamoylamino)butanoic Acid is a powder with a melting point of 180-184°C . It has a molecular weight of 146.14 g/mol, an XLogP3-AA of -0.5, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 3 .Scientific Research Applications

Application in Biotechnological Processes

Specific Scientific Field

Biotechnology

Summary of the Application

2-(carbamoylamino)butanoic Acid, also known as N-carbamoyl-amino acid, is used in enzymatic kinetic resolution, a biotechnological tool for the production of enantiomerically pure/enriched compounds . This technique takes advantage of the enantioselectivity or enantiospecificity of an enzyme for one of the enantiomers of a racemic substrate to isolate the desired isomer .

Methods of Application

N-carbamoyl-D and L-amino acid amidohydrolases (D and L-carbamoylases) are model enzymes for this procedure due to their strict enantiospecificity . Carbamoylase-based kinetic resolution of amino acids has been applied for the last three decades, allowing the production of optically pure D or L-amino acids .

Results or Outcomes

The use of carbamoylases has enabled the production of optically pure D or L-amino acids . Furthermore, this enzyme has become crucial in the industrially used multienzymatic system known as the “Hydantoinase Process,” where the kinetic resolution produced by coupling an enantioselective hydantoinase and the enantiospecific carbamoylase is enhanced by the enzymatic/chemical dynamic kinetic resolution of the low-rate hydrolyzed substrate .

Application in the Synthesis of Optically Active D-Amino Acids

Specific Scientific Field

Biochemistry

Summary of the Application

Optically active D-amino acids are widely used as intermediates in the synthesis of antibiotics, insecticides, and peptide hormones . 2-(carbamoylamino)butanoic Acid plays a crucial role in the production of these D-amino acids .

Methods of Application

The most efficient way to produce D-amino acids using enzymes is the two-enzyme cascade reaction . This process involves the use of enzymes DHdt and DCase, with DCase being susceptible to heat inactivation .

Results or Outcomes

The use of 2-(carbamoylamino)butanoic Acid in the two-enzyme cascade reaction has significantly improved the production of optically active D-amino acids . However, the susceptibility of DCase to heat inactivation remains a challenge .

Application in the Production of Antibiotics

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

2-(carbamoylamino)butanoic Acid is used in the production of antibiotics such as amoxicillin, penicillin, and cephalosporins . Specifically, D-p-hydroxyphenylglycine (D-HPG), an important intermediate in the industrial production of these antibiotics, can be synthesized using this compound .

Methods of Application

The biocatalytic asymmetric synthesis of D-HPG is commonly used for its production . This process involves a two-enzyme cascade method, which includes enzymes DHdt and DCase . However, DCase is susceptible to heat inactivation, posing a challenge to the process .

Results or Outcomes

The use of 2-(carbamoylamino)butanoic Acid in the two-enzyme cascade reaction has significantly improved the production of D-HPG . A triple-point mutant DCase-M3 (Q4C/T212S/A302C) with enhanced enzymatic activity and thermostability was successfully obtained, which could be applied to the development of a fully enzymatic process for the industrial production of D-HPG .

Safety And Hazards

properties

IUPAC Name |

2-(carbamoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-2-3(4(8)9)7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPZSDKMUSSHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399261 | |

| Record name | 2-(carbamoylamino)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(carbamoylamino)butanoic Acid | |

CAS RN |

55512-98-6 | |

| Record name | 2-(carbamoylamino)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

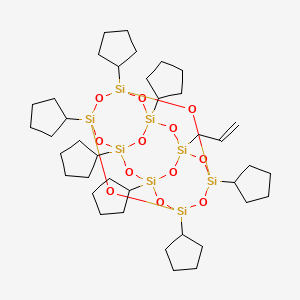

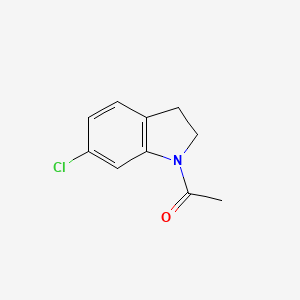

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B1598289.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B1598301.png)

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)